

Initial Safety and Toxicology Profile of Pregabalin in Animal Models: A Technical Guide

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Compound of Interest

Compound Name: 3-(Aminomethyl)-5-methylhexanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial non-clinical safety and toxicology studies of pregabalin conducted in various animal models. The information is intended to offer a detailed understanding of the preclinical safety profile of this compound for professionals in the field of drug development and research.

Executive Summary

Pregabalin, an analogue of the neurotransmitter gamma-aminobutyric acid (GABA), has undergone a battery of non-clinical safety and toxicology evaluations to characterize its potential adverse effects. These studies, conducted in rodent and non-rodent species, have assessed the acute and chronic toxicity, carcinogenicity, genotoxicity, reproductive and developmental toxicity, and safety pharmacology of pregabalin. This document summarizes the key findings from these preclinical assessments, presenting quantitative data in structured tables, detailing the experimental methodologies, and providing visual representations of key concepts and workflows.

Quantitative Toxicology Data

The following tables summarize the key quantitative data from single-dose, repeated-dose, and reproductive and developmental toxicity studies of pregabalin in various animal models.

Table 1: Single-Dose Toxicity

Species	Route of Administration	LD50 (mg/kg)	Observed Clinical Signs
Rat	Oral	> 5000	Ataxia, hypoactivity, convulsions at high doses
Mouse	Oral	> 5000	Ataxia, hypoactivity, convulsions at high doses
Mouse	Intraperitoneal	> 5000	No deaths or signs of toxicity reported at doses up to 5 g/kg.[1]

Table 2: Repeated-Dose Toxicity

Species	Duration	Route	Dose Levels (mg/kg/day)	Key Findings	NOAEL (mg/kg/day)
Rat	Up to 52 weeks	Oral	≥ 50	Skin lesions (erythema to necrosis), primarily on the tail.[2]	Not explicitly defined in public documents.
Monkey	Up to 1 year	Oral	≥ 225	Skin lesions (erythema to necrosis), primarily on the tail.[2]	Not explicitly defined in public documents.
Rat	2 years	Oral	50, 150, 450 (males); 100, 300, 900 (females)	Ocular lesions (retinal atrophy, corneal inflammation/mineralization) at exposures ≥2 times human exposure.[3]	Not established. [3]
Rat	8 weeks	Oral	600	Ovarian, renal, pulmonary, and myocardial fibrosis.[4]	Not determined in this study.

Table 3: Reproductive and Developmental Toxicity

Species	Study Type	Dose Levels (mg/kg/day)	Key Findings	NOAEL (mg/kg/day)
Rat	Fertility (Male)	50 - 2500	Decreased sperm count and motility, increased abnormal sperm, reduced fertility. [3]	250 (for reproductive organ histopathology). [3]
Rat	Embryo-fetal Development	500, 1250, 2500	Maternal toxicity, reduced fetal body weight, skeletal variations. Not teratogenic.[5]	500
Rabbit	Embryo-fetal Development	250, 500, 1250	Maternal toxicity (ataxia, hypoactivity), increased resorptions, retarded ossification at 1250 mg/kg. Not teratogenic.	500
Mouse	Embryo-fetal Development	500, 1250, 2500	No maternal or developmental toxicity observed.	2500

Table 4: Carcinogenicity

Species	Strain	Duration	Dose Levels (mg/kg/day)	Key Findings
Mouse	B6C3F1 & CD-1	2 years	200, 1000, 5000	Increased incidence of hemangiosarcoma.
Rat	Wistar	2 years	50, 150, 450 (males); 100, 300, 900 (females)	No evidence of carcinogenicity.

Experimental Protocols

This section outlines the methodologies for the key toxicology studies conducted on pregabalin.

Single-Dose Toxicity

- Objective: To determine the acute toxicity and identify the median lethal dose (LD50) of pregabalin following a single administration.
- Species: Rats and mice.
- Methodology:
 - Animals were divided into groups and administered single oral doses of pregabalin.
 - Dose levels typically ranged up to 5000 mg/kg.[\[6\]](#)
 - A control group received the vehicle.
 - Animals were observed for clinical signs of toxicity and mortality for a period of up to 14 days.
 - Necropsies were performed on all animals that died during the study and on all surviving animals at the end of the observation period.

Repeated-Dose Toxicity

- Objective: To evaluate the potential toxicity of pregabalin following repeated daily administration over a prolonged period.
- Species: Rats and monkeys.
- Methodology:
 - Pregabalin was administered orally to animals on a daily basis for durations ranging from 4 weeks to 1 year.
 - Multiple dose groups were used, along with a control group.
 - Clinical observations, body weight, and food consumption were monitored throughout the study.
 - Hematology, clinical chemistry, and urinalysis were performed at specified intervals.
 - At the end of the treatment period, a full necropsy was conducted, and organs were weighed and examined macroscopically and microscopically.

Genetic Toxicology

- Objective: To assess the potential of pregabalin to induce gene mutations or chromosomal damage.
- Methodology: A battery of in vitro and in vivo tests were conducted, including:
 - Ames test: To evaluate bacterial reverse gene mutation. Pregabalin was tested in *S. typhimurium* and *E. coli* strains with and without metabolic activation.[\[2\]](#)
 - In vitro mammalian cell gene mutation test: To assess for mutagenic potential in mammalian cells.
 - In vitro chromosome aberration test: To evaluate the potential to induce structural chromosomal damage in cultured mammalian cells.[\[2\]](#)

- In vivo micronucleus test: To assess for chromosomal damage or damage to the mitotic apparatus in bone marrow cells of mice or rats following oral administration of pregabalin at doses up to 2000 mg/kg.[2]

Carcinogenicity

- Objective: To evaluate the carcinogenic potential of pregabalin following long-term administration.
- Species: Mice (B6C3F1 and CD-1 strains) and Wistar rats.
- Methodology:
 - Pregabalin was administered in the diet to animals for a period of 2 years.
 - Multiple dose groups were included, along with a control group.
 - Animals were monitored for clinical signs and the development of palpable masses.
 - At the end of the study, a complete histopathological examination of all organs and tissues was performed to identify any neoplastic changes.

Reproductive and Developmental Toxicity

- Objective: To assess the potential effects of pregabalin on fertility, and embryonic and fetal development.
- Species: Rats, mice, and rabbits.
- Methodology:
 - Fertility and Early Embryonic Development (Segment I): Male and female rats were administered pregabalin prior to and during mating to assess effects on reproductive performance.
 - Embryo-fetal Development (Segment II): Pregnant animals were administered pregabalin during the period of organogenesis. Fetuses were examined for external, visceral, and skeletal abnormalities.

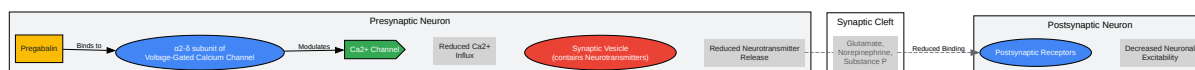
- Prenatal and Postnatal Development (Segment III): Pregnant rats were administered pregabalin from implantation through lactation to evaluate effects on the development and maturation of the offspring.

Safety Pharmacology

- Objective: To investigate the potential undesirable pharmacodynamic effects of pregabalin on vital physiological functions.
- Methodology: A core battery of studies was conducted to assess the effects on the central nervous, cardiovascular, and respiratory systems.
 - Central Nervous System: A modified Irwin test or a functional observational battery was conducted in rats to evaluate behavioral, autonomic, and neuromuscular effects.[7]
 - Cardiovascular System: The effects on blood pressure, heart rate, and electrocardiogram (ECG) were evaluated in conscious, telemetered dogs or monkeys.[8][9]
 - Respiratory System: Respiratory rate and function were assessed in conscious rats using whole-body plethysmography.[10]

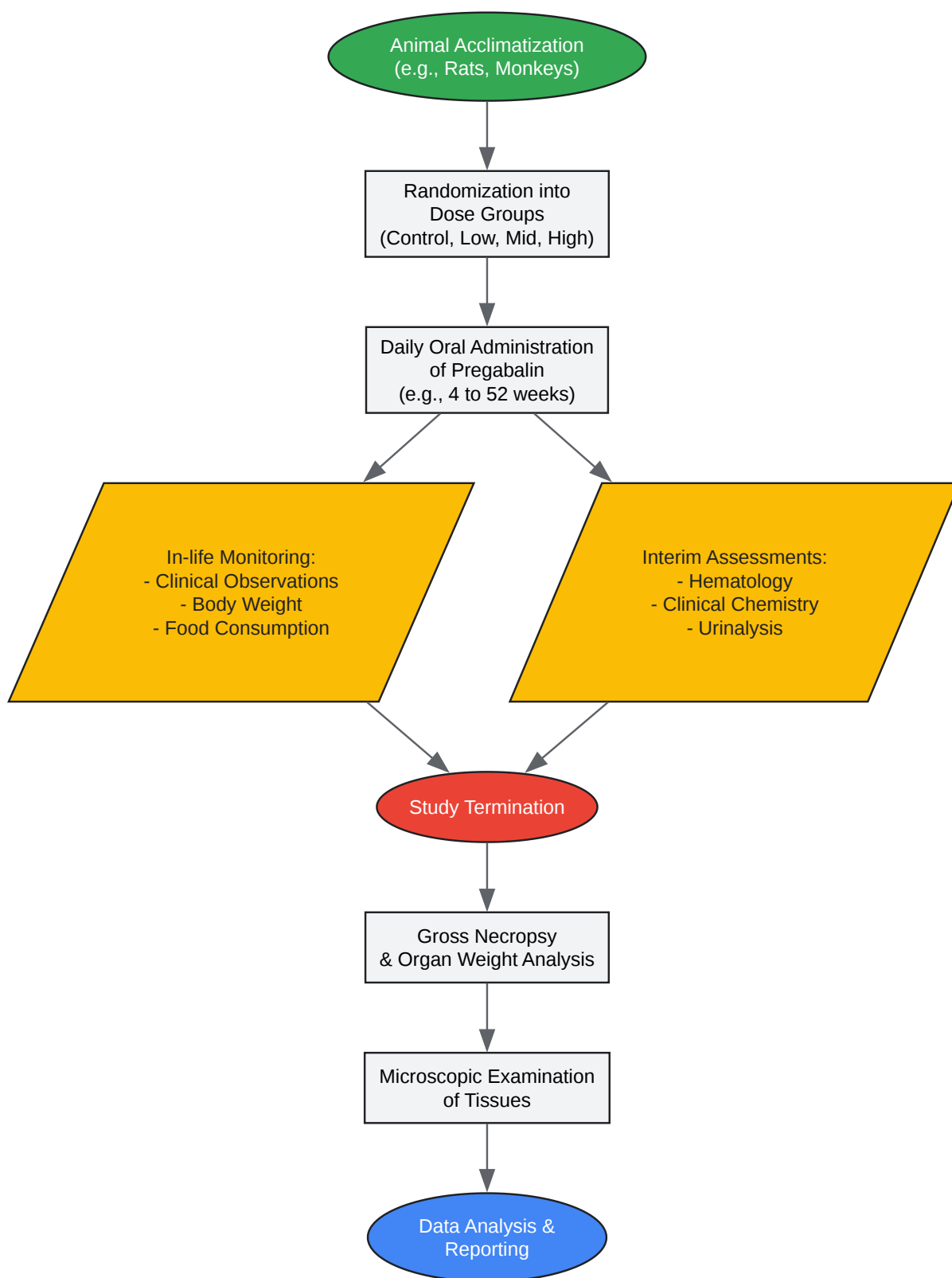
Visualizations

The following diagrams illustrate key concepts and experimental workflows related to the preclinical safety assessment of pregabalin.



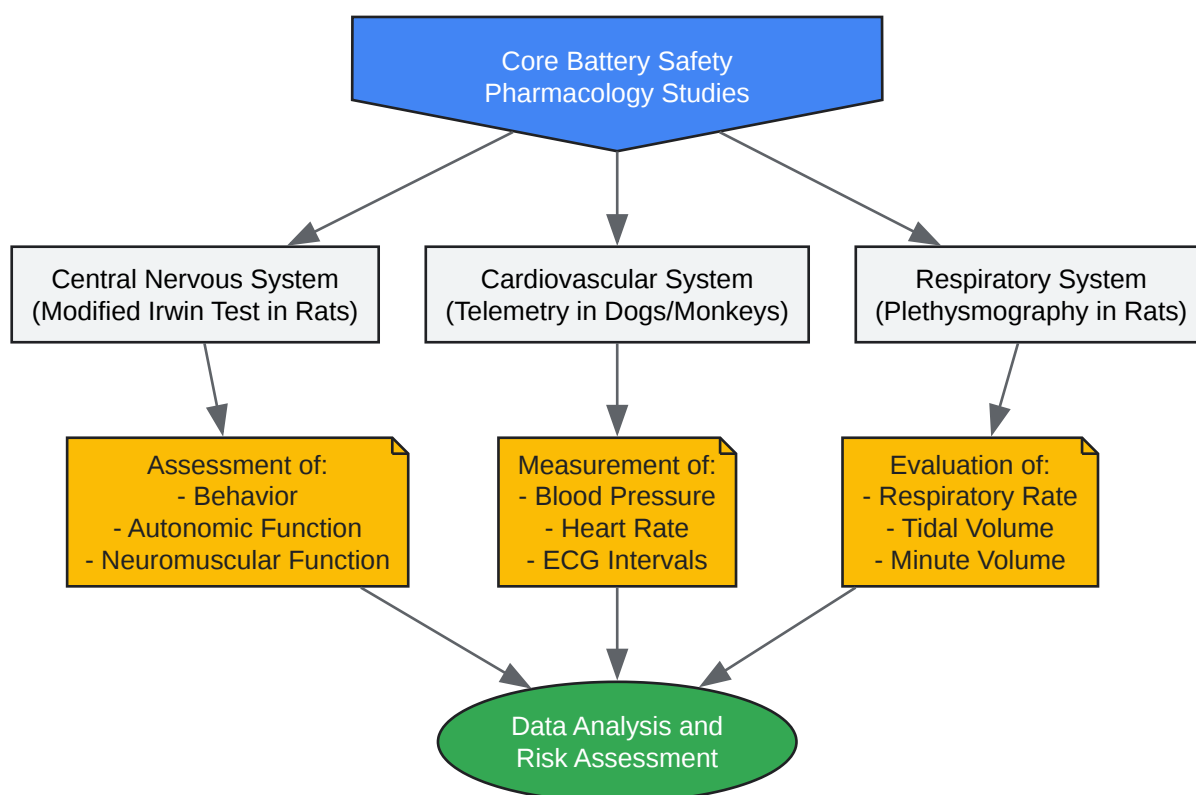
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Caption: Mechanism of Action of Pregabalin.



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Caption: Repeated-Dose Toxicity Study Workflow.



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Caption: Safety Pharmacology Core Battery Workflow.

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